molecular formula C50H72N12O9 B15140805 Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2

Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2

Cat. No.: B15140805
M. Wt: 985.2 g/mol
InChI Key: NSLFZQGACUYRBZ-QOWRJIHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 is a synthetic peptide with a specific sequence of amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, protected by a Boc (tert-butyloxycarbonyl) group, is attached to the resin.

    Deprotection: The Boc group is removed using a strong acid, such as trifluoroacetic acid (TFA).

    Coupling: The next Boc-protected amino acid is activated using a coupling reagent like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and added to the deprotected amino acid on the resin.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent, such as a mixture of TFA and scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to increase yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are used to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tryptophan or proline residues, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify disulfide bonds if present in the peptide.

    Substitution: Amino acid residues in the peptide can be substituted with other residues to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or performic acid can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Amino acid substitution is typically performed during the synthesis process using different Boc-protected amino acids.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 has several scientific research applications, including:

    Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.

    Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as in drug delivery systems and as a lead compound for developing new drugs.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, leading to a cascade of molecular events. The peptide sequence can mimic natural ligands, allowing it to bind to target proteins and modulate their activity. The pathways involved can vary, but they often include signal transduction, gene expression, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-OH: Similar to Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 but with a free carboxyl group instead of an amide group.

    Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-OMe: Contains a methoxy group at the C-terminus instead of an amide group.

    Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NHMe: Features a methylated amide group at the C-terminus.

Uniqueness

This compound is unique due to its specific sequence and the presence of both D-amino acids and non-natural amino acids like norleucine (Nle). This combination imparts distinct structural and functional properties, making it valuable for various research applications.

Properties

Molecular Formula

C50H72N12O9

Molecular Weight

985.2 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[(2R)-2-[(2S)-2-[[(2S)-1-amino-1-oxohexan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C50H72N12O9/c1-6-7-19-35(41(51)63)57-45(67)39-22-14-25-61(39)47(69)40-23-15-26-62(40)46(68)38(27-31-16-9-8-10-17-31)59-44(66)37(28-32-29-55-34-20-12-11-18-33(32)34)58-42(64)30(2)56-43(65)36(21-13-24-54-48(52)53)60-49(70)71-50(3,4)5/h8-12,16-18,20,29-30,35-40,55H,6-7,13-15,19,21-28H2,1-5H3,(H2,51,63)(H,56,65)(H,57,67)(H,58,64)(H,59,66)(H,60,70)(H4,52,53,54)/t30-,35-,36-,37+,38-,39-,40+/m0/s1

InChI Key

NSLFZQGACUYRBZ-QOWRJIHNSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OC(C)(C)C

Canonical SMILES

CCCCC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)OC(C)(C)C

Origin of Product

United States

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